molecular formula C17H26ClNO2 B14591248 Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride CAS No. 61441-95-0

Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride

Cat. No.: B14591248
CAS No.: 61441-95-0
M. Wt: 311.8 g/mol
InChI Key: UNHHWMVRLPWAAE-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl benzoate core with a cyclohexylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The cyclohexylaminoethyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate benzoate derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and leading to downstream biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride is unique due to the combination of its ester and cyclohexylaminoethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

61441-95-0

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-2-20-17(19)15-8-6-7-14(13-15)11-12-18-16-9-4-3-5-10-16;/h6-8,13,16,18H,2-5,9-12H2,1H3;1H

InChI Key

UNHHWMVRLPWAAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCNC2CCCCC2.Cl

Origin of Product

United States

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